molecular formula C10H11NO3S B12225209 Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- CAS No. 132276-88-1

Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]-

Cat. No.: B12225209
CAS No.: 132276-88-1
M. Wt: 225.27 g/mol
InChI Key: CKTYEGUWRZSVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C10H11NO. It is a derivative of acetonitrile, where the nitrile group is attached to a 4-ethoxyphenylsulfonyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The nitrile group can be deprotonated to form a nucleophilic species, while the sulfonyl group can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, 2-[(4-methoxyphenyl)sulfonyl]-
  • Acetonitrile, 2-[(4-ethoxyphenyl)sulfanyl]-

Uniqueness

Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct reactivity compared to similar compounds with sulfanyl or methoxy groups. This makes it particularly useful in reactions requiring strong electrophilic or nucleophilic properties .

Properties

CAS No.

132276-88-1

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(4-ethoxyphenyl)sulfonylacetonitrile

InChI

InChI=1S/C10H11NO3S/c1-2-14-9-3-5-10(6-4-9)15(12,13)8-7-11/h3-6H,2,8H2,1H3

InChI Key

CKTYEGUWRZSVEN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.